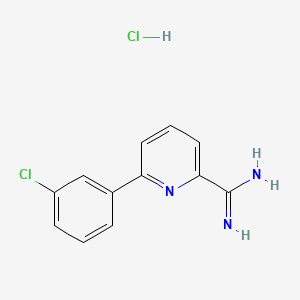
2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide involves several steps. One common method includes the reaction of 3-methylpyrazine with piperidine, followed by chlorination and acylation to form the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like thionyl chloride for chlorination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide:
Other Piperidine Derivatives: Compounds with similar piperidine structures but different functional groups.
Other Pyrazine Derivatives: Compounds with similar pyrazine structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of piperidine and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H17ClN4O |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
2-chloro-N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C12H17ClN4O/c1-9-12(15-5-4-14-9)17-6-2-3-10(8-17)16-11(18)7-13/h4-5,10H,2-3,6-8H2,1H3,(H,16,18) |
InChI Key |
VABHPVARSCIYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)











